Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
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Overview
Description
Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate is a complex organic compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with benzylamine and dimethylamine under controlled conditions.
Coupling Reaction: The resulting triazine derivative is then coupled with methyl 4-hydroxybenzoate in the presence of a suitable base, such as potassium carbonate, to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[4-(benzylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate
- Methyl 4-{[4-(benzylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate
- Methyl 4-{[4-(benzylamino)-6-(propylamino)-1,3,5-triazin-2-yl]oxy}benzoate
Uniqueness
Methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate is unique due to the presence of both benzylamino and dimethylamino groups on the triazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21N5O3 |
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Molecular Weight |
379.4g/mol |
IUPAC Name |
methyl 4-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C20H21N5O3/c1-25(2)19-22-18(21-13-14-7-5-4-6-8-14)23-20(24-19)28-16-11-9-15(10-12-16)17(26)27-3/h4-12H,13H2,1-3H3,(H,21,22,23,24) |
InChI Key |
MAUDKSXHHBFQGU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NCC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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